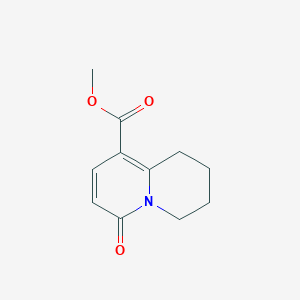
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester is a chemical compound with the molecular formula C12H15NO4 It is a derivative of quinolizine, a bicyclic nitrogen-containing compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketoester, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different quinolizine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester include:
- Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
- Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydroquinolizine-9-carboxylate .
Uniqueness
What sets this compound apart is its specific structural features and functional groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
17891-06-4 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-5-6-10(13)12-7-3-2-4-9(8)12/h5-6H,2-4,7H2,1H3 |
InChIキー |
QRGWYGYVCJSIKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
正規SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















